
1-Carbamoyl-3-(3,4-dichlorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Carbamoyl-3-(3,4-dichlorophenyl)urea” is a chemical compound. It is a type of N-substituted urea . The molecular formula of this compound is C8H7Cl2N3O2 .
Synthesis Analysis
The synthesis of N-substituted ureas, such as “1-Carbamoyl-3-(3,4-dichlorophenyl)urea”, can be achieved by a nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent . This method allows for the synthesis of a variety of N-substituted ureas in good to excellent yields with high chemical purity .Molecular Structure Analysis
The molecular structure of “1-Carbamoyl-3-(3,4-dichlorophenyl)urea” consists of a carbamoyl group (CONH2) and a 3,4-dichlorophenyl group attached to a urea (NH2CONH2) molecule . The molecular weight of this compound is 248.06608 .Applications De Recherche Scientifique
Antimycobacterial Activity : Derivatives of 1-Carbamoyl-3-(3,4-dichlorophenyl)urea have shown significant antimycobacterial properties against Mycobacterium tuberculosis, suggesting potential use in developing novel treatments for tuberculosis (Scozzafava, Mastrolorenzo, & Supuran, 2001).
Insecticide Effect through Chitin Synthesis Inhibition : Certain derivatives, similar in structure to 1-Carbamoyl-3-(3,4-dichlorophenyl)urea, have been found to inhibit chitin synthesis in insect larvae, providing a basis for their use as insecticides (Deul, Jong, & Kortenbach, 1978).
Synthesis of Carbamoyl Derivatives : Research indicates that 1-Carbamoyl-3-(3,4-dichlorophenyl)urea can be used in the synthesis of a variety of carbamoyl derivatives, which are important in medicinal chemistry and natural product synthesis (He, Wu, & Vessally, 2020).
Fish Model Studies for Enzyme Inhibition : Studies using fish models have explored the inhibition of enzymes like soluble epoxide hydrolase by compounds including 1-Carbamoyl-3-(3,4-dichlorophenyl)urea, highlighting its relevance in environmental toxicology (Newman et al., 2000).
Chemical Analysis and Identification : NMR spectroscopy has been used for identifying urea derivatives, including compounds like 1-Carbamoyl-3-(3,4-dichlorophenyl)urea, which is significant in analytical chemistry for identifying biologically active compounds (Bakibaev et al., 2021).
Degradation Studies : Studies have been conducted on the environmental degradation of substituted ureas, including compounds structurally similar to 1-Carbamoyl-3-(3,4-dichlorophenyl)urea, to understand their stability and breakdown in environmental contexts (Audu & Heyn, 1988).
Antifungal Agent Development : Certain derivatives of 1-Carbamoyl-3-(3,4-dichlorophenyl)urea have been investigated for their potential as antifungal agents, indicating a promising area in pharmaceutical development (Aswathy et al., 2017).
Orientations Futures
The future directions for “1-Carbamoyl-3-(3,4-dichlorophenyl)urea” could involve further exploration of its synthesis, properties, and potential applications. Biocatalysis, for example, is becoming a key tool in the synthesis of chiral drug intermediates and could potentially be applied to the synthesis of “1-Carbamoyl-3-(3,4-dichlorophenyl)urea” and related compounds .
Propriétés
IUPAC Name |
1-carbamoyl-3-(3,4-dichlorophenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2N3O2/c9-5-2-1-4(3-6(5)10)12-8(15)13-7(11)14/h1-3H,(H4,11,12,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUAFMVHJOMIVRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NC(=O)N)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Carbamoyl-3-(3,4-dichlorophenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10-methoxy-2-methyl-3-(p-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2375730.png)
![N,N'-bis[(4-chlorophenyl)methyl]oxamide](/img/structure/B2375731.png)
![N-[4-(acetylamino)phenyl]-5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2375733.png)
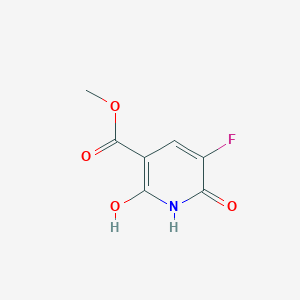
![N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2375735.png)
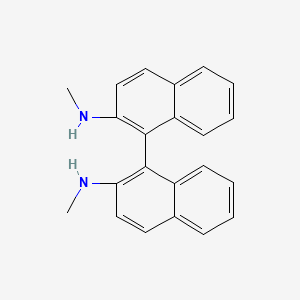
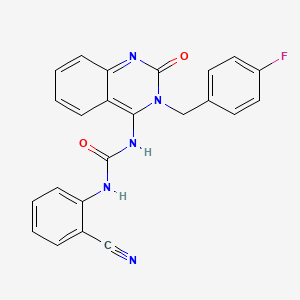
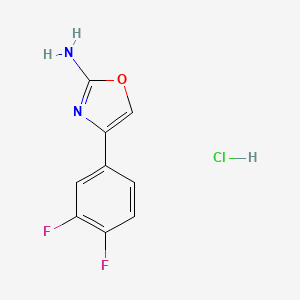
![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2375744.png)
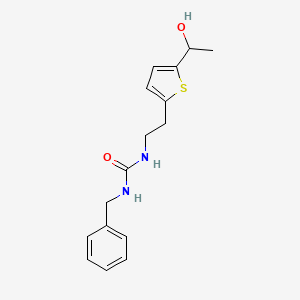
![4H-[1,2,3]triazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2375747.png)
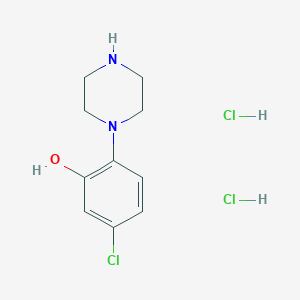
![{3,5-Bis[(2-methylpiperidin-1-yl)carbonyl]phenyl}amine](/img/structure/B2375752.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide](/img/structure/B2375753.png)